Thz531

Beschreibung

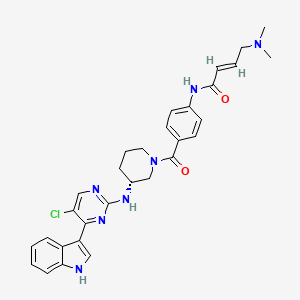

inhibits both CDK12 and CDK13; structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-N-[4-[(3R)-3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]piperidine-1-carbonyl]phenyl]-4-(dimethylamino)but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32ClN7O2/c1-37(2)15-6-10-27(39)34-21-13-11-20(12-14-21)29(40)38-16-5-7-22(19-38)35-30-33-18-25(31)28(36-30)24-17-32-26-9-4-3-8-23(24)26/h3-4,6,8-14,17-18,22,32H,5,7,15-16,19H2,1-2H3,(H,34,39)(H,33,35,36)/b10-6+/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBYHLPRZRMTJO-MOVYNIQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)N2CCC[C@H](C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32ClN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Cellular Target of THZ531: A Covalent Inhibitor of CDK12 and CDK13

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

THZ531 is a first-in-class, selective, and covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13), two key regulators of transcriptional elongation. By irreversibly binding to a unique cysteine residue outside the canonical kinase domain, this compound effectively abrogates their enzymatic activity. This inhibition leads to a significant reduction in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position, a critical mark for productive transcriptional elongation. Consequently, this compound treatment results in the downregulation of genes essential for the DNA damage response (DDR) and those associated with super-enhancers, ultimately inducing apoptosis and inhibiting cell proliferation in various cancer models. This technical guide provides a comprehensive overview of the cellular target and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway diagrams.

Core Cellular Target and Mechanism of Action

The primary cellular targets of this compound are CDK12 and CDK13.[1][2][3][4] These kinases, in complex with their cyclin partner Cyclin K, play a crucial role in regulating gene transcription.[1] this compound is a covalent inhibitor, meaning it forms a permanent, irreversible bond with its target proteins.[1][2][5]

A co-crystal structure of this compound with the CDK12-Cyclin K complex revealed that it targets a cysteine residue located outside of the ATP-binding pocket of the kinase domain.[5][6][7] This unique binding mode contributes to its selectivity.

The inhibition of CDK12 and CDK13 by this compound has a direct impact on the process of transcriptional elongation. A key substrate of these kinases is the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (Pol II). Specifically, CDK12 and CDK13 are responsible for phosphorylating the serine 2 residue (Ser2) within the heptapeptide repeats of the Pol II CTD.[1][6] This phosphorylation event is a hallmark of active, processive transcriptional elongation.[6]

By inhibiting CDK12/13, this compound leads to a dose-dependent reduction in Pol II CTD Ser2 phosphorylation.[1][3][6] This impairment of transcriptional elongation results in the premature termination of transcription for a subset of genes, particularly long genes and those involved in the DNA damage response (DDR), such as BRCA1 and FANCF.[6][8] Furthermore, genes associated with super-enhancers, which are critical for cell identity and oncogenic programs, are also highly sensitive to this compound treatment.[5][6] The ultimate cellular consequences of this compound treatment include the induction of apoptosis and a potent, irreversible reduction in cell proliferation.[1][2][3]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and cellular assays.

Table 1: Biochemical Activity of this compound against Cyclin-Dependent Kinases

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| CDK12 | 158 | Radiometric Kinase Assay | [1][2][3][4] |

| CDK13 | 69 | Radiometric Kinase Assay | [1][2][3][4] |

| CDK7 | 8,500 | Radiometric Kinase Assay | [1][2] |

| CDK9 | 10,500 | Radiometric Kinase Assay | [1][2] |

Table 2: Cellular Activity of this compound

| Cell Line | IC50 (nM) for Cell Proliferation | Assay Type | Reference |

| Jurkat | 50 | CellTiter-Glo | [1][2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.

Radiometric Kinase Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by recombinant CDK12 and CDK13.

Materials:

-

Recombinant CDK12/Cyclin K and CDK13/Cyclin K complexes

-

His-c-Myc (amino acids 17-167) or Pol II CTD-peptide as substrate

-

[γ-³²P]ATP

-

5x Kinase Assay Buffer

-

This compound

-

EDTA

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing 5x Kinase Assay Buffer, DTT, and the kinase substrate.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

-

Pre-incubate the kinase complexes with the inhibitor for 5 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Allow the reaction to proceed for 15-90 minutes at 30°C.

-

Stop the reaction by adding EDTA.

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate IC50 values using non-linear regression analysis.

Cell Viability Assay (MTT or CellTiter-Glo)

This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., Jurkat)

-

96-well plates

-

Cell culture medium

-

This compound

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Solubilization solution (for MTT)

-

Plate reader (absorbance or luminescence)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO for 72 hours.

-

For MTT assay:

-

Add MTT reagent to each well and incubate for 1-4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

For CellTiter-Glo assay:

-

Equilibrate the plate and CellTiter-Glo reagent to room temperature.

-

Add CellTiter-Glo reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence.

-

-

Normalize the data to the DMSO-treated control and calculate IC50 values using a dose-response curve fit.

Western Blot for Phospho-RNA Polymerase II (Ser2)

This experiment assesses the effect of this compound on the phosphorylation status of the Pol II CTD.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Pol II (Ser2), anti-total Pol II, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with varying concentrations of this compound for a specified time (e.g., 6 hours).

-

Lyse the cells in RIPA buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using an imaging system.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound leading to apoptosis.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for this compound characterization.

References

- 1. This compound Induces a State of BRCAness in Multiple Myeloma Cells: Synthetic Lethality with Combination Treatment of THZ 531 with DNA Repair Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship study of this compound derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phospho-RNA pol II CTD (Ser2) Monoclonal Antibody (MA5-23510) [thermofisher.cn]

- 6. physiology.elte.hu [physiology.elte.hu]

- 7. RNA polymerase II CTD repeat YSPTSPS (pSer2 + Ser5) Antibody (A308845) [antibodies.com]

- 8. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Covalent Inhibition of CDK12/13 by THZ531

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of THZ531, a first-in-class covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). It details the mechanism of action, quantitative biochemical and cellular data, key downstream effects, and the experimental protocols used for its characterization.

Executive Summary

This compound is a selective and potent inhibitor that covalently targets a unique cysteine residue located outside the canonical kinase domain of CDK12 and CDK13.[1][2] This irreversible binding leads to the suppression of kinase activity, primarily affecting the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the serine 2 position (pSer2).[1][3][4] The inhibition of CDK12/13-mediated transcription elongation disproportionately affects the expression of long genes, including those integral to the DNA Damage Response (DDR) pathway.[1][2][5] This targeted suppression of DDR genes creates a "BRCAness" phenotype in cancer cells, opening therapeutic avenues for synthetic lethality when combined with agents like PARP inhibitors.[6] This guide consolidates the critical data and methodologies associated with the study of this compound.

Covalent Binding Mechanism

This compound was rationally designed based on the scaffold of THZ1, a covalent inhibitor of CDK7.[1] While THZ1 also binds CDK12 and CDK13, modifications to the acrylamide-bearing substituent were made to improve selectivity for CDK12/13 over CDK7.[1]

The key feature of this compound's mechanism is its ability to form a covalent bond with a non-catalytic cysteine residue located on a C-terminal extension of the kinase domain.[1][7] In CDK12, this residue is Cysteine-1039 (Cys-1039).[1][8] The inhibitor occupies the ATP-binding pocket, and its flexible linker orients the acrylamide "warhead" to react irreversibly with the thiol group of this remote cysteine.[1] This covalent and irreversible engagement is crucial for its sustained inhibitory activity. The interaction was confirmed by a 2.7 Å co-crystal structure of this compound with the CDK12-cyclin K complex.[1]

Quantitative Data Presentation

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The data consistently demonstrates potent inhibition of CDK12 and CDK13 with significant selectivity over other transcriptional CDKs like CDK7 and CDK9.

Table 1: Biochemical Inhibitory Potency of this compound

| Target Kinase | IC₅₀ (nM) | Notes |

| CDK13 | 69 | Radiometric kinase assay.[1][3][9][10] |

| CDK12 | 158 | Radiometric kinase assay.[1][3][9][10] |

| CDK7 | 8,500 | >50-fold weaker inhibition compared to CDK12/13.[1][9][10] |

| CDK9 | 10,500 | >50-fold weaker inhibition compared to CDK12/13.[1][9][10] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | IC₅₀ (nM) | Notes |

| Jurkat | Cell Proliferation | 50 | 72-hour treatment.[1][3][9] |

| Various B-cell Lymphomas | Cell Viability | Nanomolar range | Effective across multiple lines, including those with ibrutinib resistance.[11] |

| Multiple Myeloma Lines | Cell Viability | Varies (sensitive lines < 200 nM) | Effective in most MM cell lines tested.[6] |

Downstream Signaling and Cellular Effects

Inhibition of CDK12/13 by this compound initiates a cascade of cellular events, primarily stemming from the disruption of transcription.

-

Inhibition of RNAPII Phosphorylation: The primary molecular effect of this compound is the selective, concentration-dependent reduction of phosphorylation on Serine 2 of the RNAPII CTD.[1][4] This phosphorylation is critical for the transition from transcription initiation/pausing to productive elongation.[4][8] Phosphorylation at other sites, such as Ser5 and Ser7, remains largely unaffected.[1]

-

Transcriptional Elongation Defects: By inhibiting pSer2, this compound causes a global defect in transcription elongation.[1][4] This leads to a loss of elongating RNAPII, particularly at genes that are highly sensitive to CDK12/13 inhibition.[1]

-

Downregulation of DDR and Oncogenes: A key consequence is the substantial downregulation of genes involved in the DNA Damage Response (DDR), such as BRCA1 and ATR.[1][5] Additionally, the expression of key super-enhancer-associated transcription factor genes is decreased.[1][2] This transcriptional repression is a central pillar of this compound's anticancer activity.

-

Induction of Apoptosis: The profound transcriptional stress and genomic instability induced by this compound lead to potent, dose-dependent induction of apoptosis in cancer cells.[1][2][9]

-

Splicing Alterations: CDK12/13 activity is also required for optimal splicing of certain introns. This compound treatment can impair the recruitment of splicing factors, leading to intron retention.[12][13]

Experimental Protocols

The characterization of this compound and its effects relies on a combination of biochemical, mass spectrometric, and cell-based assays.

In Vitro Radiometric Kinase Assay

This assay measures the ability of recombinant CDK12/13 to phosphorylate a substrate peptide, allowing for the determination of IC₅₀ values.

-

Reaction Setup: Prepare a reaction mixture containing 0.2 µM of active recombinant CDK12-cyclin K or CDK13-cyclin K complex in kinase buffer (e.g., 40 mM HEPES pH 7.6, 34 mM NaCl, 34 mM KCl, 10 mM MgCl₂, 5% glycerol).[10]

-

Inhibitor Addition: Add serial dilutions of this compound to the reaction mixtures. For time-dependency assessment, pre-incubate the enzyme and inhibitor for varying durations (e.g., 0-60 minutes) before initiating the reaction.[1]

-

Reaction Initiation: Start the kinase reaction by adding a master mix containing 200 µM "cold" ATP, 3 µCi [γ-³²P]ATP, and 50 µM of a suitable substrate, such as a peptide derived from the Pol II CTD.[1][10]

-

Incubation: Incubate the reaction for 30 minutes at 30°C with gentle agitation.[10]

-

Quenching and Detection: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP.

-

Analysis: Quantify the incorporated radioactivity using a scintillation counter. Calculate the percentage of inhibition relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Mass Spectrometry for Covalent Adduct Confirmation

This protocol confirms the covalent modification of the target cysteine.

-

Incubation: Incubate the recombinant CDK12-cyclin K complex with a 10-fold molar excess of this compound.[8]

-

Sample Preparation: Desalt the protein sample using a C3 reverse-phase column with a gradient of 5–95% isopropanol in water with 0.1% formic acid.[1]

-

Intact Mass Analysis: Analyze the protein mass using an LC/MSD TOF system (or equivalent) to detect the mass shift corresponding to the addition of one molecule of this compound to CDK12.[1][8]

-

Peptide Mapping (Optional): To identify the specific site of modification, digest the labeled protein with a protease (e.g., Glu-C).[8]

-

MS/MS Analysis: Analyze the resulting proteolytic fragments by LC-MS/MS to identify the peptide containing Cys-1039 and confirm its modification by this compound.[8]

Cellular Target Engagement Assay

This assay confirms that this compound binds to CDK12/13 within a cellular context.

-

Cell Treatment: Treat cells (e.g., Jurkat) with increasing concentrations of this compound for a defined period (e.g., 6 hours).[8]

-

Cell Lysis: Harvest and lyse the cells in an appropriate lysis buffer.

-

Competitive Binding: Add a biotinylated version of a related covalent probe, such as bioTHZ1 (1 µM), to the cell lysates.[1][8] This probe will bind to any CDK12/13 that has not been occupied by this compound.

-

Affinity Purification: Add streptavidin-coated beads to the lysates to pull down the biotinylated probe and its bound proteins.

-

Western Blot Analysis: Elute the bound proteins and analyze by Western blotting using antibodies against CDK12, cyclin K (as a surrogate for CDK12/13), and cyclin H (as a negative control for CDK7).[1][8] A decrease in the pulled-down cyclin K with increasing this compound concentration indicates successful target engagement.

Mechanisms of Resistance

Understanding potential resistance mechanisms is critical for clinical development. In aggressive B-cell lymphomas, acquired resistance to this compound has been linked to the upregulation of the drug efflux pump MDR1 (multidrug resistance protein 1).[14] This suggests that cancer cells can evade the effects of this compound by actively transporting it out of the cell, preventing it from reaching its intracellular targets.[14] This resistance could potentially be overcome by co-administration of MDR1 inhibitors.[11][14]

References

- 1. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ora.ox.ac.uk [ora.ox.ac.uk]

- 3. selleckchem.com [selleckchem.com]

- 4. CDK12 globally stimulates RNA polymerase II transcription elongation and carboxyl-terminal domain phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]

- 6. This compound Induces a State of BRCAness in Multiple Myeloma Cells: Synthetic Lethality with Combination Treatment of THZ 531 with DNA Repair Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scholars@Duke publication: Covalent targeting of remote cysteine residues to develop CDK12 and CDK13 inhibitors. [scholars.duke.edu]

- 8. Structure-activity relationship study of this compound derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. apexbt.com [apexbt.com]

- 11. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas | Haematologica [haematologica.org]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

Thz531 and DNA damage response pathway

An In-depth Technical Guide on THZ531 and the DNA Damage Response Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinases 12 and 13 (CDK12 and CDK13) are critical regulators of transcriptional elongation, playing a pivotal role in the expression of genes involved in the DNA Damage Response (DDR). This compound is a first-in-class, selective, and covalent inhibitor of both CDK12 and CDK13.[1][2] By irreversibly targeting a cysteine residue outside the kinase domain, this compound effectively inhibits their kinase activity.[1] This inhibition leads to a significant reduction in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position (pSer2), a key mark of active transcriptional elongation.[2][3] Consequently, this compound causes a profound and selective downregulation of long genes, particularly those integral to the DDR pathway, such as BRCA1, FANCF, and RAD51.[3][4] This targeted suppression of DDR gene expression induces a state of "BRCAness," rendering cancer cells vulnerable to DNA damaging agents and creating synthetic lethal opportunities with inhibitors of other DNA repair pathways, such as PARP inhibitors.[4][5] This guide provides a comprehensive overview of this compound's mechanism of action, its impact on the DDR pathway, quantitative data on its effects, and detailed experimental protocols for its study.

Introduction to this compound

This compound is a potent and irreversible covalent inhibitor designed to target CDK12 and CDK13.[1][2] These kinases are essential components of the transcriptional machinery, responsible for phosphorylating the Ser2 residue on the CTD of RNA Pol II, which is a critical step for the transition from transcription initiation to productive elongation.[3] this compound's unique mechanism involves forming a covalent bond with a cysteine residue (Cys1039 in CDK12) located in a C-terminal extension from the kinase domain, ensuring a durable and specific inhibition.[3][5] Its high selectivity for CDK12/13 over other transcriptional CDKs, such as CDK7 and CDK9, minimizes off-target effects and provides a precise tool for studying the roles of CDK12/13 in cellular processes.[2][6]

The Role of CDK12/13 in the DNA Damage Response

The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex network of signaling pathways collectively known as the DNA Damage Response (DDR). A crucial aspect of the DDR is the transcriptional upregulation of genes involved in DNA repair, cell cycle checkpoints, and apoptosis.

CDK12 plays a gatekeeper role in this process. It is specifically required for the robust expression of a large number of genes characterized by their considerable length and involvement in various DNA repair pathways, including homologous recombination (HR), nucleotide excision repair, and mismatch repair.[4][7][8] Key HR genes such as BRCA1, BRCA2, FANCF, RAD51, and ATM are highly dependent on CDK12-mediated transcriptional elongation.[4][8] By ensuring the processivity of RNA Pol II across these long gene bodies, CDK12 maintains the basal and inducible expression of the machinery required to repair DNA lesions, particularly double-strand breaks (DSBs).[9]

This compound's Mechanism of Action on the DDR Pathway

This compound exerts its influence on the DDR pathway primarily through the transcriptional repression of essential DDR genes.

-

Inhibition of RNA Pol II Ser2 Phosphorylation: Upon entering the cell, this compound covalently binds to and inhibits CDK12 and CDK13. This leads to a dose-dependent decrease in the phosphorylation of RNA Pol II at Ser2.[3][4]

-

Transcriptional Repression of DDR Genes: The reduction in pSer2-Pol II levels impairs transcriptional elongation, leading to premature termination of transcription, particularly affecting long genes.[3][8] This results in a significant downregulation of mRNA and protein levels of core DDR genes, including those central to the HR pathway.[3][4]

-

Induction of "BRCAness": The suppression of HR genes like BRCA1 and RAD51 creates a cellular phenotype known as "BRCAness" or HR-deficiency.[4] Cells in this state are unable to efficiently repair DNA double-strand breaks through the high-fidelity HR pathway.

-

Accumulation of DNA Damage: The compromised DNA repair capacity leads to an accumulation of endogenous DNA damage, which is marked by an increase in the phosphorylation of H2AX (γ-H2AX), a sensitive indicator of DNA double-strand breaks.[4][10]

-

Apoptosis and Cell Death: The combination of transcriptional stress and unrepaired DNA damage triggers apoptotic pathways, leading to programmed cell death in cancer cells. This is evidenced by increased PARP cleavage and a growing sub-G1 cell population in cell cycle analysis.[3][7]

Caption: this compound inhibits CDK12/13, blocking DDR gene transcription and leading to DNA damage.

Quantitative Data on this compound's Effects

The efficacy of this compound has been quantified across various cancer cell lines, demonstrating its potent anti-proliferative activity and its specific impact on DDR gene expression.

Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (72h) | Citation |

|---|---|---|---|

| Jurkat | T-cell Acute Lymphoblastic Leukemia | 50 nM | [2][3] |

| KMS18 | Multiple Myeloma | ~100-200 nM | [4] |

| KMS28 | Multiple Myeloma | ~100-200 nM | [4] |

| Kelly (WT) | Neuroblastoma | 93 nM | [6] |

| Kelly (C1039F) | Neuroblastoma | 253.8 nM |[6] |

Table 2: Effect of this compound on DDR Gene and Protein Expression

| Gene/Protein | Cell Line | This compound Conc. | Treatment Time | Effect | Citation |

|---|---|---|---|---|---|

| BRCA1 (mRNA) | Jurkat | 50 nM | 6h | Substantial loss of expression | [3] |

| FANCF (mRNA) | Jurkat | 50 nM | 6h | Substantial loss of expression | [3] |

| ERCC4 (mRNA) | Jurkat | 50 nM | 6h | Substantial loss of expression | [3] |

| RAD51 (protein) | Multiple Myeloma Cells | 200 nM | 24h | Significant downregulation | [4] |

| p-RNA Pol II (Ser2) | Multiple Myeloma Cells | 100-200 nM | 24h | Dose-dependent suppression | [4] |

| γ-H2AX (protein) | Multiple Myeloma Cells | 100-200 nM | 24h | Dose-dependent accumulation |[4] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the research into this compound.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay quantifies cell proliferation based on ATP levels, an indicator of metabolically active cells.

-

Cell Seeding: Plate cells in a 96-well opaque-walled plate at a density of 20,000 cells/well (for suspension cells like Jurkat) or 12,000 cells/well (for adherent cells) in fresh media.[11][12]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a DMSO-only control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[3]

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the DMSO control and determine IC50 values using a non-linear regression curve fit (e.g., in GraphPad Prism).[11]

Western Blotting for DDR Proteins

This technique is used to detect changes in the expression and phosphorylation status of specific proteins.

Caption: Standard experimental workflow for Western Blot analysis.

-

Sample Preparation: Treat cells with this compound at the desired concentrations and time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

-

Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

-

SDS-PAGE: Separate 20-40 µg of protein lysate per lane on a polyacrylamide gel.[13]

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-pSer2-Pol II, anti-RAD51, anti-γ-H2AX, anti-PARP) overnight at 4°C with gentle agitation.[13]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, such as pSer2-Pol II.

-

Cross-linking: Treat 1x10^7 cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-500 bp using sonication.[14]

-

Immunoprecipitation (IP): Pre-clear the chromatin with Protein A/G magnetic beads. Incubate the cleared chromatin overnight at 4°C with an antibody specific to the target (e.g., anti-pSer2-Pol II). Save a small portion of the lysate as an "input" control.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads extensively with a series of low-salt, high-salt, and LiCl buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C overnight with proteinase K.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and the input DNA. Sequence the libraries on a next-generation sequencing platform.

-

Data Analysis: Align the sequence reads to a reference genome. Use peak-calling algorithms to identify regions of enrichment compared to the input control. Analyze the distribution of these peaks relative to genomic features (e.g., gene bodies, promoters).

Synthetic Lethality and Therapeutic Implications

The induction of a "BRCAness" phenotype by this compound opens a powerful therapeutic window. Cells deficient in HR repair become heavily reliant on other, often error-prone, repair pathways like Base Excision Repair (BER) and Non-Homologous End Joining (NHEJ) to handle DNA lesions.[4] This creates a synthetic lethal interaction with inhibitors of these alternative pathways.

Notably, the combination of this compound with PARP inhibitors (PARPi), such as Olaparib, has shown strong synergistic cell killing in multiple myeloma and other cancers.[4][5] PARP is a key enzyme in the BER pathway, and its inhibition in an HR-deficient background leads to the accumulation of cytotoxic DNA double-strand breaks that cannot be repaired, resulting in catastrophic genomic instability and cell death.

Caption: this compound and PARP inhibitors create synthetic lethality by blocking two key DNA repair pathways.

This synthetic lethal strategy is a promising approach for treating cancers that are dependent on CDK12 for maintaining DDR gene expression, potentially expanding the utility of PARP inhibitors beyond tumors with germline BRCA mutations.[4]

Conclusion

This compound is a powerful chemical probe and a potential therapeutic agent that selectively targets the transcriptional kinases CDK12 and CDK13. Its ability to suppress the transcription of key DNA damage response genes provides a clear mechanism for inducing synthetic lethality in combination with other targeted agents like PARP inhibitors. The detailed data and protocols provided in this guide serve as a resource for researchers and drug developers aiming to explore the full potential of CDK12/13 inhibition in cancer therapy and to further unravel the intricate links between transcription and genome stability.

References

- 1. Covalent targeting of remote cysteine residues to develop CDK12 and CDK13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Induces a State of BRCAness in Multiple Myeloma Cells: Synthetic Lethality with Combination Treatment of THZ 531 with DNA Repair Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship study of this compound derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas | Haematologica [haematologica.org]

- 8. CDK12 regulates co-transcriptional splicing and RNA turnover in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CDK12 inhibition mediates DNA damage and is synergistic with sorafenib treatment in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. targetmol.com [targetmol.com]

- 12. JCI - Ex vivo screen identifies CDK12 as a metastatic vulnerability in osteosarcoma [jci.org]

- 13. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 14. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]

An In-depth Technical Guide on the Role of THZ531 in Cancer Cell Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

THZ531 is a first-in-class, selective, and covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2] These transcriptional CDKs are critical regulators of gene transcription, and their inhibition has emerged as a promising therapeutic strategy in oncology.[3] this compound induces potent anti-proliferative and pro-apoptotic effects across a range of cancer types by disrupting transcriptional elongation, leading to the downregulation of key survival genes, most notably those involved in the DNA Damage Response (DDR).[1][4] This guide provides a detailed overview of the mechanism of action of this compound, its role in inducing apoptosis, quantitative data from key studies, detailed experimental protocols, and its therapeutic potential in combination strategies.

Core Mechanism of Action: Inhibition of Transcriptional Elongation

This compound functions as an irreversible inhibitor by covalently targeting a remote cysteine residue located outside the kinase domain of both CDK12 and CDK13.[1][4] The primary molecular consequence of CDK12/13 inhibition is the suppression of RNA Polymerase II (RNAPII) C-terminal domain (CTD) phosphorylation at the Serine 2 (pSer2) position.[5][6] This pSer2 mark is essential for the transition from transcription initiation to productive elongation. By preventing this phosphorylation event, this compound effectively stalls RNAPII, leading to a global reduction in transcriptional elongation and the subsequent loss of expression of specific, long genes, including those integral to cancer cell survival.[1][4][6]

Caption: Core mechanism of this compound action on transcriptional machinery.

Induction of Apoptosis via Transcriptional Repression of DNA Damage Response Genes

A critical consequence of this compound-mediated transcriptional suppression is the profound downregulation of genes essential for the DNA Damage Response (DDR).[4][7] Studies in multiple myeloma, breast cancer, and other malignancies have shown that this compound treatment significantly reduces the mRNA and protein levels of core genes in the Homologous Recombination (HR) repair pathway, including BRCA1, BRCA2, RAD51, and FANCF .[8]

This targeted suppression of DDR genes induces a state of "BRCAness," where cancer cells become deficient in HR-mediated DNA repair, even if their BRCA genes are not mutated.[8] The inability to properly repair endogenous DNA double-strand breaks (DSBs) leads to an accumulation of genomic damage, which is marked by an increase in phosphorylated histone H2AX (γH2AX).[8][9] This sustained DNA damage overload serves as a potent trigger for the intrinsic apoptosis pathway. The process is characterized by the modulation of Bcl-2 family proteins, including increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-xL.[9] This cascade culminates in the activation of effector caspases (e.g., caspase-3) and the cleavage of key cellular substrates like Poly (ADP-ribose) polymerase (PARP), leading to programmed cell death.[4][8]

Caption: Signaling pathway of this compound-induced apoptosis via DDR suppression.

Quantitative Data Summary

The efficacy of this compound varies across different cancer cell lines. The following tables summarize key quantitative data reported in the literature.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line / Model | Cancer Type | Metric | Value | Reference(s) |

|---|---|---|---|---|

| Jurkat | T-cell Acute Lymphoblastic Leukemia | IC50 | 50 nM | [4][5][6] |

| Multiple Myeloma (sensitive lines) | Multiple Myeloma | Effective Conc. | 100–200 nM | [8] |

| High-Grade Serous Ovarian Cancer | Ovarian Cancer | EC50 | 50–200 nM | [10] |

| Breast Cancer (sensitive lines) | Breast Cancer | EC50 | <50 nM | [10] |

| Colorectal Cancer (PDOs) | Colorectal Cancer | IC50 Range | 0.06 µM to 4.2 µM |[11] |

Table 2: Key Genes and Pathways Downregulated by this compound

| Gene/Pathway | Function | Cancer Type Context | Reference(s) |

|---|---|---|---|

| DDR Genes | |||

| BRCA1, BRCA2 | Homologous Recombination | Multiple Myeloma, Ovarian Cancer | [8] |

| RAD51 | Homologous Recombination | Multiple Myeloma | [8] |

| FANCF | Fanconi Anemia Pathway | Multiple Myeloma | [8] |

| Oncogenic Pathways | |||

| MYC target genes | Proliferation, Metabolism | B-cell Lymphomas | [12] |

| mTOR-4EBP1-MCL-1 axis | Survival, Protein Synthesis | B-cell Lymphomas | [12] |

| Super-enhancer associated genes | Cell Identity, Proliferation | T-ALL, Ewing Sarcoma |[1][4] |

Experimental Protocols

Accurate assessment of apoptosis is crucial for evaluating the efficacy of this compound. A multi-assay approach is recommended.[13]

Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining

This is an early-stage apoptosis detection method based on the translocation of phosphatidylserine to the outer cell membrane.[14][15]

Protocol:

-

Cell Culture and Treatment: Seed cancer cells (e.g., 1 x 10⁶ cells in a T25 flask) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 50 nM - 500 nM) and a DMSO vehicle control for a specified time (e.g., 24, 48, or 72 hours).[8][15]

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding flask.

-

Washing: Wash the collected cells twice with cold 1X PBS and centrifuge at approximately 500 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V conjugate (e.g., FITC, Alexa Fluor 488) and PI solution according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

Western Blot Analysis of Apoptotic Markers

This method confirms apoptosis by detecting the cleavage of key proteins in the apoptotic cascade.

Protocol:

-

Cell Lysis: Following treatment with this compound as described above, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:

-

Cleaved PARP

-

Cleaved Caspase-3

-

γH2AX (for DNA damage)

-

pSer2 RNAPII (for target engagement)

-

β-Actin or GAPDH (as a loading control)

-

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Caption: Experimental workflow for assessing this compound-induced apoptosis.

Therapeutic Implications: Synthetic Lethality

The induction of an HR-deficient "BRCAness" state by this compound opens a powerful therapeutic window for synthetic lethality.[8] Cancer cells treated with this compound become heavily reliant on alternative, error-prone DNA repair pathways like Non-Homologous End Joining (NHEJ).[8] This creates a specific vulnerability that can be exploited.

Combining this compound with inhibitors of other DDR pathways, such as PARP inhibitors (e.g., Olaparib) or DNA-PK inhibitors, has been shown to be synergistically lethal to cancer cells.[8][16] PARP inhibitors block the repair of single-strand breaks, which then collapse replication forks and become DSBs. In cells where this compound has already disabled HR repair, these DSBs cannot be fixed, leading to catastrophic genomic instability and robust synergistic cell death.[8][16] This combination strategy has shown significant efficacy in preclinical models of multiple myeloma and may be applicable to other cancers.[8]

Caption: Logical relationship of synthetic lethality with this compound and PARP inhibitors.

Conclusion

This compound represents a potent anti-cancer agent that induces apoptosis primarily by disrupting the transcription of critical DNA Damage Response genes. Its ability to create a "BRCAness" phenotype makes it a highly promising candidate for combination therapies, particularly with PARP inhibitors. The data and protocols presented in this guide offer a comprehensive technical foundation for researchers and drug developers working to further elucidate and harness the therapeutic potential of CDK12/13 inhibition in oncology.

References

- 1. Covalent targeting of remote cysteine residues to develop CDK12 and CDK13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C30H32ClN7O2 | CID 118025540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship study of this compound derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. apexbt.com [apexbt.com]

- 7. Scholars@Duke publication: Covalent targeting of remote cysteine residues to develop CDK12 and CDK13 inhibitors. [scholars.duke.edu]

- 8. This compound Induces a State of BRCAness in Multiple Myeloma Cells: Synthetic Lethality with Combination Treatment of THZ 531 with DNA Repair Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 11. ascopubs.org [ascopubs.org]

- 12. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Apoptosis Assays [sigmaaldrich.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Induces a State of BRCAness in Multiple Myeloma Cells: Synthetic Lethality with Combination Treatment of THZ 531 with DNA Repair Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

THZ531: A Technical Guide to its Selectivity for CDK12 vs. CDK13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of THZ531, a potent covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). This document consolidates quantitative data, details key experimental methodologies, and visualizes the relevant biological pathways and experimental workflows to offer a comprehensive resource for researchers in oncology, chemical biology, and drug discovery.

Quantitative Selectivity Profile of this compound

This compound was developed as a selective covalent inhibitor targeting a remote cysteine residue present in CDK12 and CDK13, but its selectivity extends across the broader CDK family.[1] The following table summarizes the in vitro biochemical potencies of this compound against CDK12, CDK13, and other relevant cyclin-dependent kinases.

| Kinase Target | IC50 (nM) | Fold Selectivity (vs. CDK13) | Fold Selectivity (vs. CDK12) | Reference(s) |

| CDK13 | 69 | 1 | ~0.44 | [1][2][3][4] |

| CDK12 | 158 | ~2.3 | 1 | [1][2][3][4] |

| CDK7 | 8,500 | ~123 | ~53.8 | [1][2][3] |

| CDK9 | 10,500 | ~152 | ~66.5 | [1][2][3] |

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%. Lower values indicate higher potency. Fold selectivity is calculated by dividing the IC50 of the off-target kinase by the IC50 of the primary target.

As the data indicates, this compound is a potent dual inhibitor of CDK12 and CDK13, with a slight preference for CDK13 in biochemical assays.[1][2][3][4] Its selectivity over other transcriptional CDKs, such as CDK7 and CDK9, is significant, with IC50 values more than 50-fold weaker for these off-targets.[1][2][3] This selectivity is attributed to the unique covalent modification of a cysteine residue (Cys1039 in CDK12 and Cys1017 in CDK13) located in a C-terminal extension outside the canonical kinase domain, a feature not present in CDK9.[1][5]

Experimental Protocols

The determination of this compound's selectivity relies on robust biochemical and cellular assays. The following sections detail the methodologies commonly employed.

In Vitro Radiometric Kinase Assay

This assay directly measures the enzymatic activity of purified CDK-cyclin complexes and its inhibition by this compound.

-

Objective: To determine the IC50 values of this compound against CDK12, CDK13, and other kinases.

-

Materials:

-

Recombinant human CDK12/Cyclin K and CDK13/Cyclin K complexes.

-

This compound compound.

-

Substrate: Recombinant His-tagged c-Myc (amino acids 17-167) or a peptide derived from the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[1][5]

-

[γ-³²P]ATP (radiolabeled ATP).

-

Kinase buffer (e.g., 40 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Phosphocellulose paper or other means of separating phosphorylated substrate from free ATP.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a reaction plate, combine the recombinant kinase, the substrate, and the kinase buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the reaction wells and incubate for a predetermined period to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

-

Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Cellular Target Engagement Assay

This assay confirms that this compound covalently binds to CDK12 and CDK13 within a cellular context.

-

Objective: To demonstrate the covalent binding of this compound to its target kinases in cells.

-

Materials:

-

Cell line of interest (e.g., Jurkat cells).

-

Biotinylated this compound analog (bio-THZ531).

-

Streptavidin-coated beads.

-

Lysis buffer.

-

SDS-PAGE and Western blotting reagents.

-

Antibodies against CDK12, CDK13, and other proteins of interest.

-

-

Procedure:

-

Treat cells with the biotinylated this compound probe for a specified time.

-

Lyse the cells to release cellular proteins.

-

Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated probe and any covalently bound proteins.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the captured proteins from the beads.

-

Separate the eluted proteins by SDS-PAGE and identify the bound proteins by Western blotting using specific antibodies for CDK12 and CDK13.[1]

-

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving CDK12 and CDK13 and the workflow for assessing this compound's selectivity.

Caption: CDK12/13 signaling pathway in transcription.

The diagram above illustrates the central role of CDK12 and CDK13 in regulating transcription. Both kinases, in complex with Cyclin K, phosphorylate the C-terminal domain (CTD) of RNA Polymerase II at the serine 2 position (pSer2).[5] This phosphorylation event is a key signal for the transition from transcription initiation to productive elongation.[6][7] Consequently, inhibition of CDK12 and CDK13 by this compound leads to reduced Pol II CTD phosphorylation, impaired transcriptional elongation, and downregulation of genes critical for the DNA damage response (DDR) and cellular growth.[8][9][10] While both kinases have overlapping functions, studies suggest that CDK12 is more specifically linked to the expression of DDR genes, whereas CDK13 may have a broader role in regulating genes involved in growth signaling pathways.[9][11]

Caption: Workflow for assessing this compound selectivity.

This workflow outlines the key steps in characterizing the selectivity of this compound. It begins with the preparation of recombinant kinases and the inhibitor, followed by the execution of in vitro kinase assays to determine IC50 values. The resulting data is then used to generate a quantitative selectivity profile. Complementary cellular assays, such as biotin-pulldown experiments, are performed to confirm target engagement and covalent modification within a more biologically relevant context.

Conclusion

This compound is a valuable chemical probe and a lead compound for the development of therapeutics targeting transcriptional dependencies in cancer. Its high potency against CDK12 and CDK13, coupled with significant selectivity over other CDK family members, makes it a critical tool for dissecting the specific biological roles of these two closely related kinases. The data and methodologies presented in this guide provide a foundational understanding of this compound's selectivity, enabling researchers to effectively utilize this compound in their studies and to guide the design of next-generation CDK12/13 inhibitors with improved properties. The development of even more selective inhibitors and degraders based on the this compound scaffold is an active area of research, promising to further clarify the distinct and overlapping functions of CDK12 and CDK13 in health and disease.[5][8][12]

References

- 1. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Structure-activity relationship study of this compound derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK13 cooperates with CDK12 to control global RNA polymerase II processivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CDK13 cooperates with CDK12 to control global RNA polymerase II processivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]

- 9. Characterization of Human Cyclin-Dependent Kinase 12 (CDK12) and CDK13 Complexes in C-Terminal Domain Phosphorylation, Gene Transcription, and RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 11. Cdk12 and Cdk13 regulate axonal elongation through a common signaling pathway that modulates Cdk5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]

THZ531 as a Chemical Probe for CDK12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of THZ531, a first-in-class covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12). It is designed to serve as a comprehensive resource for researchers utilizing this compound as a chemical probe to investigate the biological functions of CDK12 and its closely related homolog, CDK13. This document details the compound's mechanism of action, biological effects, and selectivity, and provides detailed experimental protocols for its application.

Core Properties of this compound

This compound is a potent and selective chemical probe for studying the roles of CDK12 and CDK13 in transcription, RNA processing, and the DNA damage response (DDR).[1][2] Its utility is rooted in its specific covalent binding mechanism, which allows for the durable and irreversible inhibition of its targets.

| Property | Value |

| Chemical Name | (R,E)-N-(4-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)piperidine-1-carbonyl)phenyl)-4-(dimethylamino)but-2-enamide[2][3] |

| Molecular Formula | C₃₀H₃₂ClN₇O₂[2][4][5] |

| Molecular Weight | 558.07 g/mol [4][6] |

| CAS Number | 1702809-17-3[2][3] |

| Appearance | Solid powder[2] |

| Solubility | Soluble in DMSO[2][6] |

| Mechanism of Action | Irreversible covalent inhibitor of CDK12 and CDK13[1][6][7][8] |

Mechanism of Action and Selectivity

This compound was rationally designed as a covalent inhibitor that selectively targets CDK12 and CDK13.[1] Unlike typical kinase inhibitors that bind non-covalently to the ATP pocket, this compound forms an irreversible covalent bond with a specific cysteine residue located outside of the canonical kinase domain.[1][9] In CDK12, this residue is Cys-1039.[1] This unique targeting mechanism, facilitated by a flexible linker on the this compound molecule, is crucial for its selectivity over other transcriptional CDKs like CDK7 and CDK9, which lack a similarly positioned cysteine.[1]

The co-crystal structure of this compound with the CDK12-cyclin K complex confirms that the inhibitor binds to the ATP pocket while its acrylamide "arm" reaches and cross-links with Cys-1039.[1] This covalent modification leads to the irreversible inactivation of the kinase.

Quantitative Data: Potency and Selectivity

This compound exhibits high potency against CDK12 and CDK13 while displaying significantly weaker activity against other related kinases, underscoring its utility as a selective chemical probe.

| Target | IC₅₀ Value | Notes |

| CDK12 | 158 nM[3][4][5][6][7] | Primary target. |

| CDK13 | 69 nM[3][4][6][7] | Primary target; shows slightly higher potency compared to CDK12. |

| CDK7 | 8.5 µM[8] | Over 50-fold less potent, demonstrating selectivity. |

| CDK9 | 10.5 µM[8] | Over 65-fold less potent, demonstrating selectivity. |

| Jurkat Cells | 50 nM[6][8] | Potent inhibition of cell proliferation in a T-cell acute lymphoblastic leukemia cell line. |

Biological Effects and Affected Signaling Pathways

Inhibition of CDK12/13 by this compound leads to distinct and significant downstream biological consequences, primarily related to the regulation of transcription and RNA processing.

Key Biological Effects:

-

Inhibition of Transcription Elongation: CDK12 is a key regulator of transcriptional elongation through its phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II), specifically at the Serine 2 position (pSer2).[1] this compound treatment leads to a concentration-dependent, selective reduction in Pol II pSer2 levels, with minimal effect on Ser5 or Ser7 phosphorylation.[1][10] This impairs the processivity of Pol II across gene bodies.[1]

-

Downregulation of Gene Expression: The loss of elongating, hyperphosphorylated Pol II results in a widespread loss of gene expression.[1][9] Genes that are particularly sensitive to CDK12/13 inhibition include those involved in the DNA damage response (DDR), such as BRCA1, FANCF, and ERCC4.[1] Additionally, key transcription factor genes associated with super-enhancers show substantial decreases in expression.[1][2]

-

Induction of Apoptosis: Coincident with the significant disruption of transcription, this compound treatment dramatically induces apoptotic cell death in a dose- and time-dependent manner.[1][2][6]

-

Effects on RNA Splicing: CDK12/13 inhibition impairs the splicing of a subset of promoter-proximal introns, particularly those with weak 3' splice sites.[11][12] This is due to the disruption of the interaction between pSer2-Pol II and the splicing factor SF3B1, which is promoted by CDK12/13 activity.[11][12] this compound treatment reduces the association of SF3B1 with chromatin.[12] Some studies report a slight but significant overall reduction in co-transcriptional splicing upon this compound treatment.[13]

Experimental Protocols and Workflows

The following are detailed methodologies for key experiments utilizing this compound as a chemical probe.

Western Blotting for Pol II Phosphorylation

This protocol assesses the effect of this compound on the phosphorylation status of the RNA Polymerase II C-terminal domain.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., Jurkat) at an appropriate density. Allow cells to adhere or recover overnight. Treat cells with a dose-range of this compound (e.g., 50 nM, 200 nM, 500 nM) and a DMSO vehicle control for a specified time (e.g., 6 hours).

-

Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Following electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

-

Anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S2)

-

Anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S5)

-

Total RNA Polymerase II

-

Loading control (e.g., α-tubulin or GAPDH)

-

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Proliferation Assay

This protocol measures the effect of this compound on the growth of cancer cell lines.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line's growth rate.

-

Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) and a DMSO control.

-

Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).

-

Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or fluorescence using a plate reader.

-

Data Analysis: Normalize the data to the DMSO-treated control wells. Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC₅₀ value.

Affinity Purification of Covalent Targets

This protocol uses a biotinylated analog of this compound to identify its covalent binding partners within the cell.

Methodology:

-

Probe Synthesis: Synthesize a biotinylated analog of this compound (bio-THZ531).[1]

-

Cell Treatment: Treat cells with bio-THZ531 for a specified time to allow for covalent bond formation.

-

Cell Lysis: Lyse the cells under denaturing conditions to solubilize proteins.

-

Streptavidin Pulldown: Add streptavidin-conjugated beads to the cell lysate to capture the biotinylated probe and its covalently bound protein targets. Incubate with rotation.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the captured proteins from the beads. Analyze the eluate by western blotting for specific targets (e.g., CDK12, CDK13) or by mass spectrometry for unbiased target identification.

This compound as a Validated Chemical Probe

A high-quality chemical probe must possess several key characteristics. This compound meets these criteria for the study of CDK12/13.

References

- 1. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ChemGood [chemgood.com]

- 3. glpbio.com [glpbio.com]

- 4. This compound | C30H32ClN7O2 | CID 118025540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

- 9. Scholars@Duke publication: Covalent targeting of remote cysteine residues to develop CDK12 and CDK13 inhibitors. [scholars.duke.edu]

- 10. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. CDK12/13 promote splicing of proximal introns by enhancing the interaction between RNA polymerase II and the splicing factor SF3B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Thz531, a Covalent CDK12/13 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thz531 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3] These kinases play a crucial role in the regulation of transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[4][5][6] Inhibition of CDK12/13 with this compound leads to a reduction in Pol II Serine 2 phosphorylation (pSer2), suppression of gene expression, particularly of DNA damage response (DDR) and super-enhancer-associated genes, and subsequent induction of apoptosis in cancer cells.[3][4][7] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type |

| CDK12 | 158 | Radiometric Kinase Assay |

| CDK13 | 69 | Radiometric Kinase Assay |

| CDK7 | 8,500 | Radiometric Kinase Assay |

| CDK9 | 10,500 | Radiometric Kinase Assay |

| Data compiled from multiple sources.[1][2][3][5] |

Table 2: Cellular Activity of this compound in Jurkat Cells

| Parameter | IC50 (nM) | Assay Type |

| Cell Proliferation (72h) | 50 | Cell Viability Assay |

| Data from multiple sources.[1][2][5] |

Signaling Pathway

This compound covalently binds to a cysteine residue outside the active site of CDK12 and CDK13, leading to their inhibition. This prevents the phosphorylation of Serine 2 on the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation. The disruption of this process particularly affects the expression of long genes, including those involved in the DNA damage response (DDR) pathway, such as BRCA1.[4][7][8] This selective transcriptional suppression ultimately leads to apoptosis in susceptible cancer cells.[4][7]

Experimental Protocols

Radiometric Kinase Assay for CDK12/13 Inhibition

This protocol is adapted from methodologies used to assess the inhibitory activity of this compound on CDK12 and CDK13.[8]

Workflow:

Materials:

-

Recombinant CDK12/Cyclin K and CDK13/Cyclin K complexes

-

This compound (serial dilutions in DMSO)

-

Substrate: His-c-Myc (aa 17-167) or GST-CTD (human RNA Pol II C-terminal domain)

-

[γ-32P]ATP

-

Kinase Assay Buffer (50 mM Tris pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.1% v/v NP-40, 1 mM DTT, 20 µM β-glycerophosphate, EDTA-free complete protease inhibitor cocktail)

-

50 mM EDTA

-

Phosphocellulose paper or filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

In a microplate, pre-incubate the CDK12/CycK or CDK13/CycK complexes (e.g., 0.2 µM) with varying concentrations of this compound for 5 minutes at 30°C.

-

Initiate the kinase reaction by adding the substrate and [γ-32P]ATP (e.g., 0.2 mM containing 0.45 mCi/mL [32P]).

-

Incubate the reaction for 15 minutes at 30°C.

-

Stop the reaction by adding EDTA to a final concentration of 50 mM.

-

Spot the reaction mixture onto phosphocellulose paper or transfer to a filter plate.

-

Wash the paper/plate extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (AlamarBlue Method)

This protocol describes the determination of this compound's effect on the proliferation of a cancer cell line, such as Jurkat cells.

Workflow:

Materials:

-

Jurkat cells (or other suspension/adherent cell line)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (serial dilutions in DMSO)

-

96-well microplates (clear bottom for adherent, opaque for suspension)

-

AlamarBlue™ Cell Viability Reagent

-

Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)

Procedure:

-

Harvest cells in the logarithmic growth phase.

-

Seed cells at an appropriate density (e.g., 20,000 cells/well for Jurkat) in a 96-well plate in a final volume of 90 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium from a concentrated stock in DMSO.

-

Add 10 µL of the diluted this compound or DMSO (vehicle control) to the respective wells. The final DMSO concentration should be ≤ 0.1%.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of AlamarBlue™ reagent to each well.

-

Incubate for 1-4 hours, protected from light.

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells and determine the IC50 value using a non-linear regression curve fit.

Western Blot for RNA Polymerase II Phosphorylation

This protocol is for assessing the effect of this compound on the phosphorylation of the RNA Polymerase II C-terminal domain at Serine 2.

Workflow:

Materials:

-

Cancer cell line (e.g., Jurkat)

-

This compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S2)

-

Anti-RNA Polymerase II (total)

-

Anti-β-actin or other loading control

-

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Plate cells and allow them to adhere (if applicable) or grow to a suitable density.

-

Treat cells with increasing concentrations of this compound (e.g., 50 nM, 200 nM, 500 nM) and a DMSO control for a specified time (e.g., 6 hours).

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Normalize protein concentrations and prepare lysates for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pSer2-Pol II overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane (if necessary) and re-probe for total Pol II and a loading control.

-

Analyze the band intensities to determine the relative levels of pSer2-Pol II.

References

- 1. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]

- 2. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - NL [thermofisher.com]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. interchim.fr [interchim.fr]

- 6. thesgc.org [thesgc.org]

- 7. Structure-activity relationship study of this compound derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Application Notes for Thz531 in Cell Culture

Introduction

Thz531 is a first-in-class, selective, and irreversible covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2] It functions by covalently targeting a cysteine residue located outside of the kinase domain, leading to the inhibition of the kinase activity of both CDK12 and CDK13.[2][3] These kinases are critical regulators of transcription elongation, primarily through phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 (Ser2) position.[1][3][4][5]

Mechanism of Action

Treatment of cells with this compound leads to a concentration-dependent reduction in Pol II CTD Ser2 phosphorylation.[3][6] This selective inhibition of Ser2 phosphorylation, without a significant effect on Ser5 or Ser7 phosphorylation, impairs transcription elongation.[3][7] The consequence is a substantial downregulation of a specific subset of genes, particularly long genes and those involved in the DNA Damage Response (DDR) pathway, such as BRCA1, FANCF, and ERCC4.[2][3][4] Additionally, this compound affects the expression of key transcription factor genes associated with super-enhancers.[2][3] The disruption of these critical transcriptional programs ultimately induces apoptotic cell death in sensitive cancer cell lines.[2][3]

Applications in Research

This compound is a valuable tool for investigating the roles of CDK12 and CDK13 in transcription and for exploring therapeutic strategies in cancers dependent on these kinases. Key research applications include:

-

Inducing "BRCAness": By downregulating Homologous Recombination (HR) pathway genes, this compound can induce a state of "BRCAness" in cancer cells, creating a synthetic lethal vulnerability with PARP inhibitors.[4]

-

Cancer Cell Line Studies: this compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, including T-cell acute lymphoblastic leukemia (Jurkat), multiple myeloma, neuroblastoma, and aggressive B-cell lymphomas.[3][4][8][9]

-

Transcriptional Regulation Research: It serves as a specific chemical probe to study the global effects of CDK12/13 inhibition on transcription elongation, co-transcriptional splicing, and polyadenylation.[5][10][11]

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 Value |

| CDK13 | 69 nM |

| CDK12 | 158 nM |

| CDK7 | 8.5 µM |

| CDK9 | 10.5 µM |

| Data sourced from radiometric kinase assays.[1][3][6][7][12] |

Table 2: Anti-proliferative Activity of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 Value (72h treatment) |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | 50 nM |

| Kelly (WT) | Neuroblastoma | 93 nM |

| Kelly (C1039F) | Neuroblastoma (Resistant Mutant) | 253.8 nM |

| REC-1 | B-cell Lymphoma (Resistant) | 1.63 µM |

| Multiple Myeloma Lines | Multiple Myeloma | Nanomolar Range |

| B-cell Lymphoma Lines | B-cell Lymphoma | Nanomolar Range |

| Data compiled from various cell viability assays.[3][4][6][8][12] |

Experimental Protocols

Protocol 1: General Cell Culture Treatment